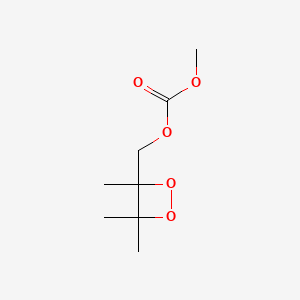
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of dioxetanes, which are cyclic peroxides.
- Dioxetanes are known for their high-energy content and their ability to release energy upon decomposition.
- This compound has applications in chemiluminescence, where it serves as a light-emitting reagent.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: C6H5NO2C(CH3)3
.Preparation Methods
- The synthetic route for preparing (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane.
- The reaction conditions typically involve mild temperatures and an inert atmosphere.
- Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
- This compound can undergo various reactions, including:
Oxidation: It can be oxidized to form its corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the parent amine.
Substitution: The pyridinyl group can undergo substitution reactions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: Used as a chemiluminescent reagent in analytical assays.
Biology: Employed in bioluminescence studies and as a probe for detecting reactive oxygen species.
Industry: Used in luminescent materials and sensors.
Mechanism of Action
- Upon activation (usually by light), the dioxetane ring undergoes cleavage, releasing energy.
- This energy can be harnessed for chemiluminescence or other applications.
- Molecular targets and pathways involved depend on the specific context of use.
Comparison with Similar Compounds
- Similar compounds include other dioxetanes and pyridinyl derivatives, but none share this exact structure.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: is unique due to its specific combination of a dioxetane ring and a pyridinyl group.
Remember, this compound’s fascinating properties lie in its ability to emit light upon decomposition, making it a valuable tool in various scientific fields.
Properties
CAS No. |
109123-66-2 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3 |
InChI Key |
OVVGTARUYORAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


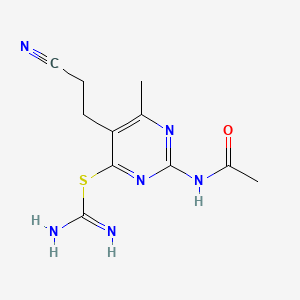
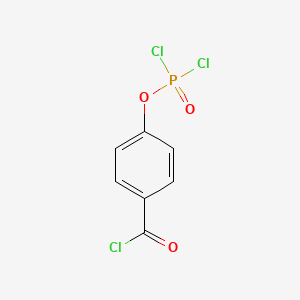
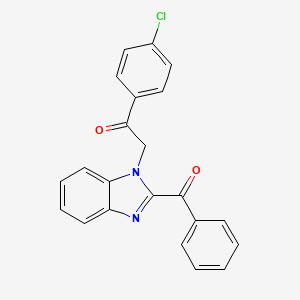
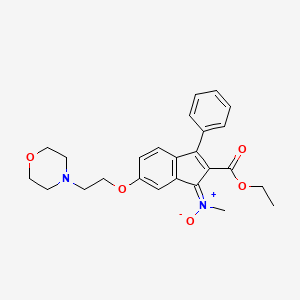
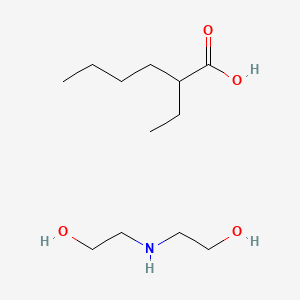
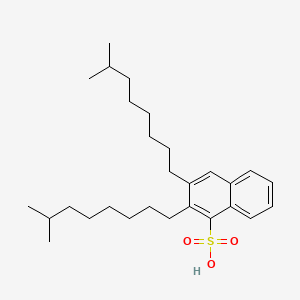
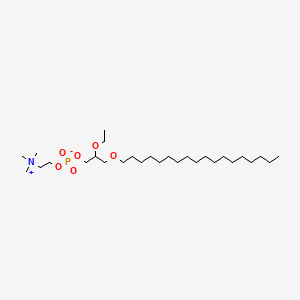
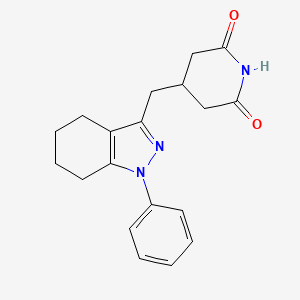
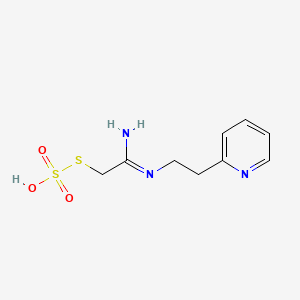
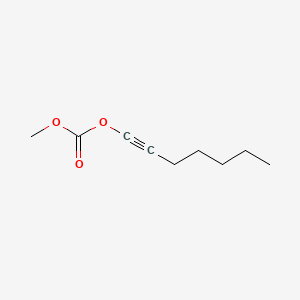

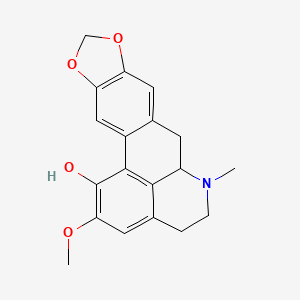
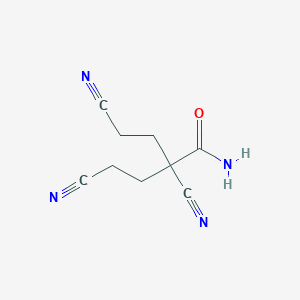
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
